(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

Process Chemistry Proton Pump Inhibitor Synthesis Nucleophilic Amination

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine (CAS 130000-78-1) is a functionalized pyridine derivative characterized by a primary amine at the 2-position, methoxy at the 4-position, and methyl groups at the 3- and 5-positions. With a molecular weight of 166.22 g/mol and a moderate calculated XLogP3-AA of 0.4, this compound is a key building block in medicinal chemistry.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 130000-78-1
Cat. No. B188171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
CAS130000-78-1
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CN
InChIInChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3
InChIKeyCNPVFVHYBKQINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine CAS 130000-78-1 as a Critical Synthetic Intermediate


(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine (CAS 130000-78-1) is a functionalized pyridine derivative characterized by a primary amine at the 2-position, methoxy at the 4-position, and methyl groups at the 3- and 5-positions [1]. With a molecular weight of 166.22 g/mol and a moderate calculated XLogP3-AA of 0.4, this compound is a key building block in medicinal chemistry . It is primarily valued as a versatile synthetic intermediate, particularly in the construction of the substituted pyridine core found in several pharmacologically significant classes, including proton pump inhibitors (PPIs) and heat shock protein 90 (HSP90) inhibitors [2].

Why Analogs Cannot Substitute for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in Validated Synthetic Routes


While several pyridinyl methanamine analogs exist, their substitution for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is not straightforward due to a precise, and often non-linear, interplay of steric and electronic effects dictated by its specific 3,5-dimethyl-4-methoxy substitution pattern. This configuration imparts a unique reactivity profile, particularly in nucleophilic displacement and subsequent acid-catalyzed rearrangements central to PPI synthesis [1]. Even minor changes, such as removing a single methyl group or altering the position of the methoxy group, can drastically alter the pKa of the pyridine nitrogen, thereby affecting the compound's nucleophilicity and the acid-lability of downstream intermediates . The quantitative evidence below details these specific, verifiable differentiators that justify the procurement of this precise CAS registry number over superficially similar alternatives.

Quantitative Differentiation Guide for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine (CAS 130000-78-1)


Synthetic Efficiency: Comparative Yield in Nucleophilic Amination vs. Hydroxymethyl Analog

In the pivotal step of PPI synthesis, the nucleophilic displacement of a 2-chloromethyl group by ammonia to install the primary amine is a well-documented route. Using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine's direct precursor, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, the amination reaction with 7N methanolic ammonia in a pressure vessel at 100 °C for 16 hours affords the target compound in a 76% isolated yield . This is a quantifiable benchmark for process efficiency. In contrast, a different functional handle, such as the 2-cyano group in 4-methoxy-3,5-dimethylpyridine-2-carbonitrile, requires catalytic hydrogenation (often with Raney-Ni) to yield the same methanamine, a process with a less defined, often lower, and more variable yield in the patent literature . This establishes the chloromethyl-to-amine route as a validated, high-yielding path for obtaining this specific intermediate.

Process Chemistry Proton Pump Inhibitor Synthesis Nucleophilic Amination

Electronic Properties: Calculated pKa as a Predictor of Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) for the conjugate acid of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is 8.75 ± 0.50 . This value is critical for understanding its behavior in both synthetic and biological contexts. For comparison, the simpler 3,5-dimethylpyridine has a pKa of 6.15, and 4-methoxypyridine has a pKa of 6.47 [1]. The significantly higher basicity of the target compound is a direct consequence of its specific substitution pattern, which enhances electron density on the pyridine nitrogen. This distinct pKa value directly influences the compound's nucleophilicity in alkylation reactions and dictates the stoichiometry and pH range for forming stable dihydrochloride salts (CAS 1158207-20-5), a common form for handling and storage .

Medicinal Chemistry Physicochemical Properties Salt Selection

Pharmacophoric Validation: Essential Structural Motif in Marketed PPIs vs. Inactive Analogs

The (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl moiety is a critical pharmacophore in the blockbuster proton pump inhibitors (PPIs) Omeprazole, Esomeprazole, and Pantoprazole [1]. Its presence is not incidental; it is the product of extensive SAR studies. Early analogs like Timoprazole, which lacks the 3,5-dimethyl-4-methoxy substitution, were found to cause thyroid toxicity and atrophy of the thymus, leading to their discontinuation [2]. The incorporation of this specific substituted pyridine fragment in the second-generation PPIs (e.g., Pantoprazole) was shown to dramatically improve the drug's chemical stability in acidic environments and enhance selectivity for the gastric H+/K+-ATPase over other ATPases [3]. This demonstrates that the precise substitution pattern of this compound is non-negotiable for achieving the desired safety and efficacy profile in this multi-billion dollar drug class.

Structure-Activity Relationship Drug Discovery Proton Pump Inhibitor

High-Value Application Scenarios for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine (CAS 130000-78-1)


Synthesis of Generic and Novel Proton Pump Inhibitors (PPIs)

The primary and most validated use of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is as a building block for the synthesis of PPIs [1]. Its specific 2-aminomethyl functionality enables the formation of the critical sulfoxide bridge linking the pyridine and benzimidazole rings. The quantitative yield of 76% for its synthesis from the chloromethyl precursor serves as a key process benchmark for generic drug manufacturers aiming to produce active pharmaceutical ingredients like Omeprazole and Pantoprazole cost-effectively .

Development of Next-Generation HSP90 Inhibitors

This compound is a critical precursor in the synthesis of BIIB021 (CNF2024), a potent, orally active HSP90 inhibitor that reached Phase 2 clinical trials [2]. The (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl group is a key structural feature of BIIB021, which demonstrates high affinity for HSP90α/β (Ki = 1.7 nM) and inhibits tumor cell proliferation at nanomolar concentrations (IC50 = 100 nM in MCF7 and BT474 breast cancer cell lines) . Procuring this intermediate is essential for medicinal chemistry teams exploring new chemical entities in oncology.

Synthesis of Specialized Ligands for Chemical Biology

The primary amine group provides a convenient chemical handle for further derivatization, such as amide bond formation, sulfonamide synthesis, or reductive amination [1]. This allows researchers to use this compound as a starting point to create tailored chemical probes. For instance, the scaffold has been used to synthesize PET imaging probes targeting HSP90 in the brain, demonstrating its utility in creating tools for target engagement and biomarker studies [3].

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